Product packaging for 1-Nitrocyclopentene(Cat. No.:CAS No. 22987-82-2)

1-Nitrocyclopentene

Cat. No.: B8670388
CAS No.: 22987-82-2
M. Wt: 113.11 g/mol
InChI Key: HCSNLBURYKRATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitrocyclopentene is a cyclic nitroalkene that serves as a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures. Its high reactivity stems from the electron-withdrawing nitro group attached to the cyclic alkene, making it a potent Michael acceptor for carbon-carbon bond formation . Researchers value this compound for its utility in multi-step synthesis; for instance, it has been employed in a convergent synthesis of functionalized triquinane skeletons, demonstrating its application in accessing structurally intricate carbocyclic systems . Furthermore, nitroalkenes like this compound are key precursors in the synthesis of pharmacologically relevant molecules, such as polyhydroxylated cyclopentane β-amino acids, which are important for creating metabolically stable peptidomimetics and bioactive compounds . The nitro group itself is a synthetic handle that can be transformed into other functional groups, including amines, via reduction, or leveraged in ring-opening and ring-expansion reactions to access diverse heterocycles and acyclic derivatives . This makes this compound a crucial reagent for medicinal chemistry and methodology research focused on developing new synthetic routes. This product is intended for research applications in a laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B8670388 1-Nitrocyclopentene CAS No. 22987-82-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22987-82-2

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

1-nitrocyclopentene

InChI

InChI=1S/C5H7NO2/c7-6(8)5-3-1-2-4-5/h3H,1-2,4H2

InChI Key

HCSNLBURYKRATD-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1 Nitrocyclopentene and Its Derivatives

Established Synthetic Pathways to 1-Nitrocyclopentene

The synthesis of this compound can be achieved through both conventional multi-step sequences and more recent, direct approaches that offer improved efficiency and operational simplicity.

Conventional Preparative Routes

Traditional methods for synthesizing cyclic nitroalkenes like this compound often rely on multi-step procedures. A common strategy involves the formation of a β-nitro alcohol, which is subsequently dehydrated to yield the target nitroalkene. This sequence can be accomplished via an intramolecular Henry reaction (or nitroaldol reaction). In this approach, a suitable acyclic precursor, such as a γ-nitro aldehyde, is subjected to base-catalyzed cyclization to form a substituted nitro-cyclopentanol. The resulting cyclic β-nitro alcohol is then dehydrated, typically using reagents like mesyl chloride and a base, to introduce the double bond conjugated to the nitro group.

One such pathway begins with a starting material like D-glucose, which is converted over several steps into a polyhydroxylated acyclic nitro compound. This precursor then undergoes an intramolecular Henry reaction to form the five-membered ring. Subsequent treatment with mesyl chloride and triethylamine yields a poly-functionalized this compound derivative mdpi.com. While effective for creating complex structures, these routes are characterized by their numerous steps and the need for carefully planned precursor synthesis. Other historical methods have employed harsh conditions, such as the use of dinitrogen tetroxide (N₂O₄) or nitration under pressure, which can present significant operational challenges.

Methodological Advancements in this compound Synthesis

Modern synthetic chemistry has sought more direct and efficient routes to this compound, avoiding the lengthy sequences of conventional methods. A significant advancement is the direct nitration of cyclopentene (B43876). One effective, contemporary method involves the in-situ generation of triflyl nitrate (B79036) (CF₃SO₂ONO₂) from tetra-n-butylammonium nitrate and triflic anhydride. This reagent serves as a potent electrophile for the nitration of a wide range of alkenes, including cyclopentene.

The reaction is typically conducted by the slow addition of triflic anhydride to a solution of tetra-n-butylammonium nitrate in an appropriate solvent like methylene chloride at controlled temperatures. This approach is operationally simpler and avoids the use of pressurized gases or highly corrosive reagents. This direct conversion of cyclopentene to this compound represents a significant improvement in efficiency for accessing the parent compound.

MethodReagentsSubstrateYieldReference
Direct NitrationTriflic anhydride, Tetra-n-butylammonium nitrateCyclopentene70-80%

Synthesis of Substituted this compound Analogues

The functionalization of the this compound scaffold is key to its utility as a synthetic intermediate. Substituents can be introduced at the α-position (C1) or the β-position (C2) of the nitroalkene system, or the ring can be constructed with multiple substituents from the outset.

α-Functionalized Derivatives

Direct functionalization at the α-carbon (the carbon bearing the nitro group) of this compound is electronically challenging due to the electrophilic nature of the β-carbon. Therefore, synthetic strategies typically involve either the use of a pre-functionalized starting material that is then cyclized, or the use of a nitroalkene that already contains a substituent at the α-position in a ring-forming reaction.

One strategy involves the introduction of an electron-withdrawing group, such as a carbonyl or halo group, at the α-position of an acyclic nitroalkane precursor prior to cyclization researchgate.net. For example, 1-halo-1-nitroethenes can act as dienophiles in Diels-Alder reactions with suitable dienes to construct a six-membered ring with α-functionality, a principle that can be adapted to other cycloadditions for forming five-membered rings nih.govscispace.com. The presence of an α-substituent modifies the electronic properties of the nitroalkene, influencing its reactivity in subsequent transformations researchgate.net.

β-Functionalized Derivatives

The β-carbon of the this compound double bond is highly electrophilic and susceptible to conjugate addition (Michael addition) by a wide range of nucleophiles. This is the most common and straightforward method for introducing functionality at the C2 position. The powerful electron-withdrawing nature of the nitro group activates the double bond for attack.

A variety of carbon and heteroatom nucleophiles can be employed in this reaction. A specific example is the addition of the lithium salt of tris(phenylthio)methane to a polyhydroxylated this compound derivative mdpi.com. This reaction proceeds via a 1,4-addition mechanism, where the nucleophile attacks the β-carbon, leading to the formation of a nitronate intermediate which is subsequently protonated to give the 2-substituted nitrocyclopentane product. This addition has been shown to be highly stereocontrolled, yielding a single product in good yield mdpi.com.

Nucleophile PrecursorBase/ConditionsProduct TypeYieldReference
Tris(phenylthio)methanen-Butyllithium in THF2-(tris(phenylthio)methyl)nitrocyclopentane derivative57% mdpi.com

Multi-substituted Cyclic Nitroalkenes

The synthesis of 1-nitrocyclopentenes bearing multiple substituents can be approached in two primary ways: by building the ring from a highly functionalized acyclic precursor or by performing sequential functionalization reactions on the this compound ring.

An example of the first approach is the synthesis of polyhydroxylated this compound from D-glucose mdpi.com. The carbohydrate starting material provides a scaffold with multiple, stereochemically defined hydroxyl groups. Chemical manipulation provides an acyclic nitro-sugar which, upon intramolecular Henry reaction and subsequent dehydration, yields a multi-substituted this compound where the stereochemistry is derived from the parent sugar mdpi.com.

Alternatively, a combination of reactions can be used to add multiple groups to the ring. For instance, a β-functionalized derivative, synthesized via Michael addition as described above, could be subjected to further reactions. These could include modifications of the newly introduced substituent or reactions at other positions of the cyclopentane ring, leading to a diverse array of complex, multi-substituted products.

Reactivity and Mechanistic Investigations of 1 Nitrocyclopentene

Cycloaddition Reactions

Diels-Alder (DA) Reactions of 1-Nitrocyclopentene

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol. This compound serves as a potent dienophile in these reactions, with the nitro group significantly influencing its reactivity and the stereochemical outcome of the resulting cycloadducts.

The presence of the electron-withdrawing nitro group enhances the dienophilic character of the cyclopentene (B43876) ring, making it a more reactive partner in Diels-Alder cycloadditions. nih.govnih.gov This increased reactivity is evident when comparing this compound to its six-membered homolog, 1-nitrocyclohexene (B1209902). For instance, cycloaddition reactions involving this compound proceed at substantially lower temperatures (approximately 100-110 °C) compared to those with 1-nitrocyclohexene. nih.gov

The nitro group's ability to activate the double bond facilitates the [4+2] cycloaddition with a variety of dienes. The reaction conditions and resulting yields demonstrate the enhanced dienophilicity of this compound. nih.gov

Table 1: Diels-Alder Cycloaddition of this compound with Various Dienes

DieneReaction ConditionsYield (%)
2,3-Dimethyl-1,3-butadiene (B165502)Toluene, 110 °C, 12 h75
IsopreneToluene, 110 °C, 12 h70
(E)-1,3-PentadieneToluene, 110 °C, 12 h65
(Z)-1,3-PentadieneToluene, 110 °C, 12 h68
Data compiled from studies on the dienophilicity of nitrocycloalkenes. nih.gov

The nitro group plays a crucial role in directing the regioselectivity of the Diels-Alder reaction. nih.govnih.gov Beyond the initial cycloaddition, the stereochemical outcome of subsequent transformations of the cycloadducts is of significant interest. In the context of the hydrindane system, derived from this compound, the stereoselectivity of the denitration process to yield either cis- or trans-fused ring systems is highly dependent on the synthetic sequence. nih.gov

For instance, the reduction of the nitro group at different functional stages of the molecule leads to dramatically different stereochemical outcomes. Denitration of the silyl (B83357) enol ether intermediate affords a modest preference for the trans-fused product. In contrast, performing the denitration after hydrolysis to the ketone results in a strong preference for the cis-fused product. nih.gov This is a notable divergence from the behavior observed in the decalin series derived from 1-nitrocyclohexene, where the trans-fused product is selectively formed. nih.gov

Table 2: Stereochemical Outcome of Denitration of this compound-derived Diels-Alder Adducts

Substrate for DenitrationRatio of trans:cis Products
Silyl Enol Ether1.4 : 1
Ketone1 : 15
Stereoselectivity in the hydrindane series is contingent on the stage of denitration. nih.gov

The Diels-Alder reactions of nitroalkenes, including this compound, often exhibit a polar character. mdpi.comnih.govresearchgate.net The mechanism of these reactions can proceed through either a concerted, one-step pathway or a stepwise, two-step pathway. The latter often involves an initial hetero-Diels-Alder reaction, where the nitro group participates in the cycloaddition, followed by a nih.govnih.gov-sigmatropic rearrangement to yield the final carbocyclic product. nih.govresearchgate.net

The preferred mechanistic pathway is influenced by the electronic properties of both the diene and the dienophile, as well as the polarity of the reaction solvent. nih.gov The degree of polarity in the reaction can be assessed by examining the difference in the global electrophilicity indices of the reactants; a larger difference suggests a more polar mechanism. mdpi.com In such polar processes, the reactivity is governed by the nucleophilic and electrophilic interactions at the transition state. mdpi.comresearchgate.net

A significant synthetic strategy that highlights the utility of this compound is the trans-Diels-Alder paradigm. nih.gov This approach utilizes the nitro group as a temporary activating moiety that facilitates the initial, stereochemically predictable cis-fused Diels-Alder cycloaddition. nih.govnih.gov

Following the formation of the cis-fused cycloadduct, the nitro group is excised in a subsequent chemical step. This removal allows for the controlled conversion of the initial cis-fused ring junction to a more thermodynamically stable trans-fused system. nih.govnih.gov This paradigm effectively circumvents the inherent cis-selectivity of the Diels-Alder reaction to access trans-fused bicyclic structures, which are common motifs in natural products.

The choice of solvent can have a profound impact on the efficiency and outcome of Diels-Alder reactions involving this compound. Alcoholic solvents, with 2,2,2-trifluoroethanol being a notable example, have been shown to improve the yields of cycloadditions with nitrocycloalkenes. nih.gov In some cases, reactions are effectively carried out in a non-polar solvent such as xylene under reflux conditions. nih.gov

Beyond conventional heating, the use of microwave irradiation has also been demonstrated to be beneficial in these cycloaddition reactions. nih.gov The polarity of the solvent can also play a critical role in determining the mechanistic pathway of the reaction, potentially favoring a one-step or two-step process. nih.gov

Hetero-Diels-Alder (HDA) Reactions with this compound

Conjugated nitroalkenes, such as this compound, are versatile reactants in cycloaddition reactions. They can function either as electron-deficient dienophiles in standard Diels-Alder (DA) reactions or as heterodienes in hetero-Diels-Alder (HDA) reactions, owing to the participation of the nitro group. This dual reactivity leads to competition between different reaction pathways.

The reaction of a conjugated nitroalkene with a diene can potentially yield two different types of cycloadducts: a standard Diels-Alder adduct where the nitroalkene acts as the dienophile, and a hetero-Diels-Alder adduct where the nitroalkene serves as the heterodiene. The competition between these [4+2] and [2+4] cycloaddition pathways is known as periselectivity.

Studies on the closely related compound, 1-nitrocyclohexene, have provided insight into these competing mechanisms. The cycloaddition between 1-nitrocyclohexene and various butadienes shows that both DA and HDA pathways are viable, with activation barriers for the competing transition states being very similar. nih.gov This suggests that the formation of the final product may not be straightforward and can be influenced by reaction conditions. For instance, thermal conditions may favor the standard DA adduct, while the use of a Lewis acid can alter the periselectivity to favor the HDA adduct. nih.gov

Furthermore, density functional theory (DFT) calculations have revealed that the formation of the observed DA adduct can occur through three distinct pathways:

A direct Diels-Alder cycloaddition.

A hetero-Diels-Alder cycloaddition to form an initial HDA adduct.

A subsequent uchicago.eduuchicago.edu-sigmatropic rearrangement (Cope rearrangement) of the HDA adduct to yield the more stable DA adduct. nih.gov

This complexity indicates that the reaction landscape is often governed by a bifurcating energy surface, where the final product distribution is determined by reaction dynamics after passing an initial transition state. nih.gov While these findings are specific to 1-nitrocyclohexene, they provide a foundational model for the expected reactivity of this compound, suggesting it would also exhibit this competitive DA/HDA reactivity.

Table 1: Competing Pathways in Cycloadditions of Cyclic Nitroalkenes This table illustrates the potential competing reaction pathways for a cyclic nitroalkene like this compound when reacting with a diene, based on studies of analogous compounds.

Reaction Type Role of Nitroalkene Initial Product Potential Subsequent Reaction Final Product
Diels-Alder (DA) Dienophile DA Cycloadduct - DA Cycloadduct
Hetero-Diels-Alder (HDA) Heterodiene HDA Cycloadduct uchicago.eduuchicago.edu-Sigmatropic Rearrangement DA Cycloadduct

The utility of conjugated nitroalkenes as heterodienes is showcased in the synthesis of complex heterocyclic structures such as spirocyclic-1,2-oxazine N-oxides. These compounds are formed through an HDA reaction where the C=C-N=O system of the nitroalkene acts as the 4π-electron component, reacting with a 2π-electron dienophile.

Research on the reaction between various (E)-2-aryl-1-cyano-1-nitroethenes and methylenecyclopentane (B75326) has demonstrated the efficient, non-catalyzed synthesis of spirocyclic-1,2-oxazine N-oxides with complete regioselectivity. mdpi.comresearchgate.net In these reactions, the nitroalkene engages as the heterodiene component to yield the spirocyclic adducts.

The mechanism of this transformation has been studied using DFT and Bonding Evolution Theory (BET). nih.govmdpi.com The findings indicate a polar, two-stage, one-step mechanism. The reaction begins with the formation of the first C-C single bond, creating two pseudoradical centers. The second C-O bond forms at the end of the reaction path, completing the six-membered ring. mdpi.com This process occurs without the formation of a zwitterionic intermediate. researchgate.net

An example of such a reaction is presented below, which serves as a model for the potential reactivity of this compound with suitable exocyclic alkenes to form analogous spirocyclic systems.

Table 2: HDA Reaction of a Nitroalkene with Methylenecyclopentane Data synthesized from studies on E-2-phenyl-1-cyano-1-nitroethene, a model conjugated nitroalkene. mdpi.com

Reactant A Reactant B Solvent Temperature (°C) Time (h) Product
E-2-phenyl-1-cyano-1-nitroethene Methylenecyclopentane Chloroform 60 24 8-cyano-9-phenyl-6-oxa-7-aza-spiro-[4.5]dec-7-ene 7-oxide

[3+2] Cycloaddition Reactions

In addition to [4+2] cycloadditions, the double bond of this compound is activated towards [3+2] cycloadditions with various 1,3-dipoles. This class of reactions is a powerful method for constructing five-membered heterocyclic rings.

The [3+2] cycloaddition (also known as 1,3-dipolar cycloaddition) involves the reaction of a 4π-electron 1,3-dipole with a 2π-electron dipolarophile, such as the alkene moiety in this compound. sci-rad.com A wide variety of 1,3-dipoles can be employed, including nitrones, azides, nitrile oxides, and nitrous oxide. uchicago.edu

While reactions of this compound itself are not extensively documented, theoretical studies on the [3+2] cycloaddition between nitrous oxide and other conjugated nitroalkenes (like nitroethene) have been performed. These DFT calculations show that such reactions proceed via a polar, single-step mechanism, and attempts to locate a zwitterionic intermediate have been unsuccessful. The regioselectivity of the addition is typically high, favoring the formation of one constitutional isomer over the other. tu-chemnitz.de The reaction is a concerted, pericyclic process leading to a five-membered heterocyclic ring. wikipedia.org

The reaction of this compound can lead to the formation of cyclic nitrone derivatives, specifically isoxazolidines or isoxazoline (B3343090) N-oxides. The nitrone-olefin [3+2] cycloaddition is a well-established method where a nitrone (as the 1,3-dipole) reacts with an alkene (the dipolarophile) to form an isoxazolidine ring system. wikipedia.org

Regioselectivity in these reactions is governed by frontier molecular orbital (FMO) theory. For electron-poor alkenes like this compound, the reaction is typically controlled by the interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the alkene. This interaction generally leads to the preferential formation of the 4-substituted isoxazolidine product. wikipedia.org

Furthermore, methods have been developed for the divergent synthesis of isoxazoline N-oxides (a class of cyclic nitrones) from aliphatic nitro compounds and vinyl sulfonium salts. By carefully selecting the base and solvent, the reaction can be directed towards the formation of the cyclic nitrone. For example, the use of triethylamine (Et3N) in 2,2,2-trifluoroethanol (CF3CH2OH) has been shown to selectively afford isoxazoline N-oxides. rsc.org This methodology provides a potential pathway for synthesizing such structures from precursors related to this compound.

Table 3: FMO Control of Regioselectivity in Nitrone-Alkene Cycloadditions

Alkene Type Dominant FMO Interaction Predicted Major Regioisomer
Electron-rich HOMOalkene - LUMOnitrone 5-substituted isoxazolidine
Electron-poor HOMOnitrone - LUMOalkene 4-substituted isoxazolidine

Nitronic esters (also known as nitronates) are isomers of nitro compounds and can be generated from them. These species are valuable intermediates in organic synthesis and can themselves behave as 1,3-dipoles in cycloaddition reactions. The formation of a nitronic ester can occur through the reaction of a nitroalkane derivative with various reagents. For instance, research has shown the formation of a cyclic nitronic ester from a 3-trinitromethylcyclohexene derivative upon reaction with nitrogen dioxide, proceeding through a nitro-denitro cyclization mechanism. researchgate.net

Once formed, nitronic esters can participate in [3+2] cycloadditions. Silyl nitronates, for example, react with nitrones in the presence of a Lewis acid catalyst to afford silyl-protected α-nitro hydroxylamines, which are precursors to 1,2-diamines. This demonstrates the reactivity of nitronates as potent nucleophiles and dipolarophiles.

The conversion of nitroalkenes into other useful functional groups often proceeds via nitronate intermediates. For example, the interrupted Nef reaction of cyclic nitronic esters can lead to the formation of hydroxamic acid chlorides, showcasing a reactivity pattern distinct from simple hydrolysis to a carbonyl. This highlights the rich and varied chemistry accessible from the nitronic ester tautomer of nitro compounds.

Other Cycloaddition Modes

Beyond the more common Diels-Alder ([4+2]) and 1,3-dipolar ([3+2]) cycloadditions, this compound can participate in other, less conventional cycloaddition reactions. These pathways provide access to unique cyclic structures and are often the subject of mechanistic investigations to understand the factors controlling reaction pathways.

[2+1] Cycloadditions

The [2+1] cycloaddition, typically involving the reaction of an alkene with a carbene or carbene equivalent, results in the formation of a three-membered ring. In the context of conjugated nitroalkenes like this compound, these reactions have been explored computationally. For instance, the reaction with dichlorocarbene presents a competition between [2+1] and [4+1] cycloaddition pathways. scispace.com

Theoretical calculations suggest that for 1-substituted nitroalkenes, the [2+1] cycloaddition is the kinetically favored process. scispace.com The mechanism is proposed to be non-polar, proceeding through a biradicaloidal transition state to form a nitro-substituted cyclopropane derivative. scispace.com

Table 1: Mechanistic Details of Competing Cycloadditions with Dichlorocarbene

Cycloaddition Mode Proposed Mechanism Nature of Transition State Kinetic Favorability (for 1-substituted nitroalkenes)
[2+1] Non-polar Biradicaloidal Favored

| [4+1] | Polar | Zwitterionic | Disfavored |

Data sourced from computational studies on conjugated nitroalkenes. scispace.com

[4+1] Cycloadditions

In a [4+1] cycloaddition, a four-atom π-system reacts with a single atom (or a synthon for a single atom) to form a five-membered ring. While this mode is possible for conjugated systems, it is often kinetically forbidden when in direct competition with the [2+1] pathway for 1-substituted nitroalkenes reacting with species like dichlorocarbene. scispace.com The proposed mechanism for the [4+1] cycloaddition in this context is polar, involving a zwitterionic transition state. scispace.com

Separately, metal-catalyzed [4+1] cycloadditions have been developed for 1,3-dienes, reacting with a vinylidene equivalent generated from a 1,1-dichloroalkene in the presence of a dinickel catalyst and zinc. nih.gov This methodology provides a convergent route to cyclopentene rings, highlighting the synthetic utility of this cycloaddition class, although specific applications to this compound are less commonly documented. nih.gov

Tandem Cycloadditions Involving this compound

The reactivity of this compound allows for its participation in tandem or cascade reactions, where an initial reaction triggers one or more subsequent cyclizations. These sequences are highly valuable in synthesis as they can build complex molecular architectures in a single operation. The applications of nitroalkenes in synthesizing various five-membered heterocycles through tandem reactions have been noted. researchgate.net

A common tandem strategy involves an initial intermolecular reaction, such as a Michael addition or a cycloaddition, which sets the stage for a subsequent intramolecular cyclization. For example, a nucleophile could add to the this compound core, and the resulting intermediate, bearing a suitably positioned functional group, could then undergo an intramolecular cycloaddition to form a bicyclic or fused-ring system.

Conjugate Addition Reactions (Michael Additions)

The electron-withdrawing nature of the nitro group strongly polarizes the π-system of this compound, making the β-carbon highly electrophilic. This activates the alkene towards conjugate or 1,4-addition, commonly known as the Michael addition. lumenlearning.com This class of reactions is fundamental for carbon-carbon and carbon-heteroatom bond formation.

Nucleophilic Addition to the α,β-Unsaturated System

In a Michael addition, a nucleophile (the Michael donor) attacks the β-carbon of the α,β-unsaturated system (the Michael acceptor). youtube.com For this compound, this involves the addition of a nucleophile to the C2 position of the cyclopentene ring. The reaction proceeds through a resonance-stabilized enolate or nitronate intermediate, which is subsequently protonated to yield the final product. lumenlearning.com

A wide variety of nucleophiles can be employed in this reaction, including:

Carbon Nucleophiles: Stabilized enolates (e.g., from malonic esters), organometallic reagents.

Heteroatom Nucleophiles: Amines, thiols, and alcohols. youtube.comnih.gov

Weaker nucleophiles and stabilized enolates tend to favor the 1,4-conjugate addition pathway. youtube.comyoutube.com The reaction can be promoted using organocatalysts, such as thiourea-based catalysts, which can activate the nitroalkene toward nucleophilic attack via hydrogen bonding and allow for asymmetric synthesis. mdpi.com

Table 2: Examples of Michael Additions to Nitroalkenes

Nucleophile Type Example Nucleophile Product Type
Carbon Diethyl malonate γ-Nitro ester
Nitrogen Secondary Amine (e.g., Morpholine) β-Amino nitroalkane

| Sulfur | Thiophenol | β-Thio nitroalkane |

Competition with Cycloaddition Pathways

When this compound reacts with a reagent that can function as both a nucleophile and a diene, a competition between Michael addition and cycloaddition pathways can arise. The outcome of the reaction is often dependent on subtle changes in the structure of the reactants and the reaction conditions. rsc.org

A clear example of this competition is seen in the reaction of this compound with 2-ethoxy-3-morpholinobuta-1,3-diene. In this case, the reaction predominantly yields carbocyclic products resulting from cycloaddition. rsc.org In stark contrast, when the structurally similar 1-nitrocyclohexene is used, only Michael-type addition products are formed. rsc.org This demonstrates that the ring size and conformation of the nitroalkene can be a critical factor in determining the reaction pathway. Additionally, solvent choice can influence the selectivity, with reactions in water sometimes favoring condensation or cycloaddition pathways over conjugate addition. nih.gov

Table 3: Pathway Competition with 2-ethoxy-3-morpholinobuta-1,3-diene

Nitroalkene Predominant Reaction Pathway Product Type
This compound Cycloaddition Carbocyclic

| 1-Nitrocyclohexene | Michael Addition | Acyclic/Conjugate Adduct |

Data sourced from a comparative reactivity study. rsc.org

Intramolecular Michael Additions

The intramolecular Michael reaction is a powerful method for the construction of cyclic and bicyclic frameworks. In this reaction, a nucleophile and a Michael acceptor are present within the same molecule, leading to a cyclization event. The electron-withdrawing nature of the nitro group in this compound makes its double bond a potent Michael acceptor, susceptible to attack by various intramolecular nucleophiles.

While specific examples detailing the intramolecular Michael addition of a nucleophile tethered to the this compound core are not extensively documented in readily available literature, the principles of this reaction are well-established with analogous systems. For instance, intramolecular conjugate additions to in situ-generated nitrosoalkenes, which are structurally related to nitroalkenes, have been successfully employed to create bridged carbocyclic systems. nih.gov In these reactions, a stabilized carbanion within the molecule attacks the nitrosoalkene moiety to form a new carbon-carbon bond and construct a bicyclic structure. nih.gov This strategy highlights the potential of using the activated double bond in cyclic nitroalkenes like this compound for the synthesis of complex polycyclic molecules. The reaction is typically initiated by a base, which generates the nucleophilic carbanion that subsequently attacks the electrophilic β-carbon of the nitroalkene.

Transformations of the Nitro Group and Olefinic Moiety

The nitro group and the carbon-carbon double bond in this compound are both reactive functional groups that can be selectively transformed into a variety of other functionalities, significantly enhancing the synthetic utility of this compound.

Reductive Transformations

Reductive methods offer powerful tools for the conversion of the nitroalkene functionality into valuable carbonyl compounds, saturated nitroalkanes, or for the complete removal of the nitro group.

The conversion of a nitroalkane to a carbonyl compound is a synthetically important transformation known as the Nef reaction. wikipedia.orgalfa-chemistry.comslideshare.net This reaction typically proceeds via the hydrolysis of a nitronate salt under acidic conditions. alfa-chemistry.commdma.ch For this compound, this transformation would first require the reduction of the carbon-carbon double bond to yield nitrocyclopentane. The resulting secondary nitroalkane can then be subjected to the conditions of the Nef reaction to produce cyclopentanone.

The generally accepted mechanism of the Nef reaction involves the deprotonation of the nitroalkane at the α-carbon by a base to form a nitronate salt. alfa-chemistry.com Subsequent treatment with a strong acid protonates the nitronate at the oxygen atom, forming a nitronic acid, which then tautomerizes to an iminium ion. alfa-chemistry.com This electrophilic intermediate is then attacked by water, and subsequent steps lead to the formation of the corresponding ketone and nitrous oxide. alfa-chemistry.com

Various reagents and conditions have been developed for the Nef reaction to improve yields and accommodate sensitive functional groups. alfa-chemistry.com While the classic method involves strong mineral acids, other protocols utilizing oxidizing agents like ozone or permanganate (B83412), or reducing agents like titanium(III) chloride, have also been employed. wikipedia.org

Table 1: Representative Conditions for the Nef Reaction

Reagent SystemDescriptionReference
Strong Acid (e.g., H₂SO₄)The traditional method involving acid hydrolysis of the nitronate salt. alfa-chemistry.com
Oxidative (e.g., Oxone, O₃)Cleavage of the nitronate tautomer to form the carbonyl compound. wikipedia.org
Reductive (e.g., TiCl₃)Reduction of the nitronate to an imine, which is then hydrolyzed. wikipedia.org

The asymmetric reduction of the carbon-carbon double bond in activated alkenes is a key transformation in the synthesis of chiral molecules. Ene-reductases (ERs), particularly those from the "Old Yellow Enzyme" (OYE) family, have emerged as powerful biocatalysts for this purpose. nih.govnih.govrsc.org These enzymes catalyze the stereoselective reduction of α,β-unsaturated compounds, including nitroalkenes, using a flavin mononucleotide (FMN) cofactor and a nicotinamide cofactor (NADH or NADPH) as the hydride source. nih.gov

The biocatalytic reduction of cyclic nitroalkenes like this compound offers a green and efficient route to enantiomerically enriched nitrocycloalkanes. The reaction generally proceeds with high conversion and excellent enantioselectivity, depending on the specific enzyme and substrate. nih.gov A wide range of ene-reductases have been identified from various microorganisms and plants, and they have been successfully applied to the reduction of diverse substrates, including cyclic enones and nitroalkenes. nih.govresearchgate.net

Table 2: Examples of Biocatalytic Reduction of Activated Alkenes by Ene-Reductases

SubstrateEnzyme SourceProductConversion (%)Enantiomeric Excess (%)Reference
(R)-CarvoneMeyerozyma guilliermondii(2R,5R)-Dihydrocarvone99>99 (de) nih.gov
KetoisophoroneClavispora lusitaniae(R)-Levodione>99>99 nih.gov
β-Methyl-β-nitrostyreneVarious ERs(R)-2-Phenyl-1-nitropropane>99up to >99 nih.gov

While a specific study detailing the biocatalytic reduction of this compound was not found, the successful reduction of other cyclic activated alkenes suggests that it would be a viable substrate for many ene-reductases, likely affording nitrocyclopentane with high stereocontrol.

Reductive denitration involves the complete removal of the nitro group, replacing it with a hydrogen atom. This transformation is valuable for introducing a nitro group to facilitate a particular synthetic step and then removing it later in the sequence. While methods for the reductive denitration of nitroarenes are well-developed, nih.govrsc.org strategies for aliphatic nitro compounds, particularly nitroalkenes, are also known. researchgate.net

One common method for the reductive denitration of nitroalkanes involves radical chemistry, often using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). researchgate.net For this compound, this would likely require prior reduction of the double bond to form nitrocyclopentane before the denitration step. More recent developments have focused on transition-metal-catalyzed or photochemical methods that avoid the use of toxic tin reagents. rsc.orgnih.gov Iron- and nickel-catalyzed reductive coupling reactions of nitroalkenes with unactivated alkenes have been reported, which proceed via a denitrative pathway. nih.gov

Morita-Baylis-Hillman (MBH) and Rauhut-Currier (RC) Reactions of Nitroalkenes

The Morita-Baylis-Hillman (MBH) and Rauhut-Currier (RC) reactions are powerful carbon-carbon bond-forming reactions that involve the coupling of an activated alkene with an electrophile. chimia.chrsc.orgnih.gov In the MBH reaction, the electrophile is typically an aldehyde or an imine, while in the RC reaction, another molecule of an activated alkene serves as the electrophile. wikipedia.orgbuchler-gmbh.commdpi.com

Nitroalkenes are effective substrates in both MBH and RC reactions due to the strong electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack. chimia.chnih.govresearchgate.net These reactions are typically catalyzed by nucleophilic catalysts such as tertiary amines (e.g., DABCO) or phosphines. mdpi.comrsc.org

The reaction of nitroalkenes with aldehydes in the presence of a suitable catalyst yields highly functionalized allylic alcohols. chimia.ch Similarly, the dimerization or cross-coupling of nitroalkenes with other Michael acceptors like methyl vinyl ketone (MVK) or acrylates can be achieved under RC conditions. chimia.ch While specific examples involving this compound are not prevalent in the reviewed literature, the general reactivity of nitroalkenes in these transformations is well-documented. chimia.chnih.gov For instance, various β-substituted nitroethylenes have been successfully employed in MBH reactions with a range of aldehydes. chimia.ch

Table 3: Catalysts and Electrophiles in MBH and RC Reactions of Nitroalkenes

ReactionCatalystElectrophileProduct TypeReference
MBHImidazole, DMAPAldehydes, Iminesα-Methylene-β-hydroxy/amino nitro compounds chimia.chnih.gov
RCImidazole, PhosphinesNitroalkenes, MVK, AcrylatesDimerized or cross-coupled products chimia.chwikipedia.org

The products of these reactions are versatile synthetic intermediates that can be further transformed into a variety of complex molecules. rsc.orgnih.gov

Nucleophilic Epoxidation and Subsequent Intramolecular Trapping

The nucleophilic epoxidation of electron-deficient alkenes, such as this compound, represents a key transformation in organic synthesis, providing access to highly functionalized epoxide intermediates. This process is mechanistically distinct from the epoxidation of electron-rich olefins. The reaction is initiated by the conjugate addition of a nucleophilic oxidant, typically a peroxide anion, to the β-carbon of the nitroalkene. This step is followed by an intramolecular SN2 reaction, where the resulting enolate attacks the adjacent oxygen atom, displacing a leaving group and forming the epoxide ring.

The stereochemical outcome of this reaction can often be controlled. For instance, in the epoxidation of certain 1-arylthio-1-nitroalkenes, the choice of the metal counter-ion of the peroxide reagent has been shown to influence the diastereoselectivity, yielding either syn or anti epoxides with moderate to good selectivity.

While specific studies on the nucleophilic epoxidation of this compound are not extensively detailed in the reviewed literature, the general mechanism provides a framework for predicting its reactivity. The resulting 2-nitro-1,2-epoxycyclopentane would be a valuable intermediate, primed for further transformations due to the presence of the strained epoxide ring and the electron-withdrawing nitro group.

The regioselectivity of the intramolecular attack would be governed by the nature of the tethered nucleophile and the reaction conditions, with potential for either endo or exo cyclization pathways. Further research in this area could unlock synthetic routes to a variety of complex molecular architectures originating from this compound.

Homoenolate Reactions with Nitroalkenes

The reaction of homoenolates and their equivalents with nitroalkenes has emerged as a powerful tool for the construction of carbon-carbon bonds, leading to the formation of valuable δ-nitrocarbonyl compounds. Homoenolates, which are umpolung reagents of enolates, possess nucleophilic character at the β-carbon atom relative to a carbonyl group or its synthetic equivalent.

N-Heterocyclic carbenes (NHCs) have been instrumental in generating homoenolate intermediates from α,β-unsaturated aldehydes (enals). The catalytic cycle involves the addition of the NHC to the aldehyde, forming a Breslow intermediate. This intermediate can then act as a homoenolate equivalent, adding to an electrophile such as a nitroalkene.

While specific examples of homoenolate reactions with this compound are not prominent in the surveyed literature, extensive research has been conducted on the reaction of various enals with both acyclic and other cyclic nitroalkenes. nih.govnih.gov These studies provide significant insights into the expected reactivity and mechanistic pathways.

The reaction between an enal, catalyzed by a chiral NHC, and a nitroalkene typically proceeds via a Michael-type addition of the homoenolate to the nitroalkene. rsc.org This is followed by a series of steps, including proton transfer and catalyst regeneration, to afford a δ-nitroester. The stereoselectivity of this transformation is a key area of investigation, with the development of chiral NHC catalysts enabling high levels of diastereo- and enantiocontrol. nih.gov Both syn and anti products have been obtained with high selectivity, depending on the specific catalyst and reaction conditions employed. rsc.org

Computational studies have shed light on the mechanism and the factors governing the chemoselectivity (homoenolate versus Stetter pathway) and stereoselectivity. rsc.org These studies indicate that the nucleophilic attack of the Breslow intermediate on the nitroalkene is often the stereodetermining step.

The scope of the reaction is broad, encompassing a variety of substituted enals and nitroalkenes, including aliphatic and aromatic derivatives. nih.gov The resulting δ-nitroesters are versatile synthetic intermediates that can be transformed into other valuable functional groups, such as δ-lactams, which are common motifs in biologically active molecules. nih.gov

Based on these precedents, the reaction of a homoenolate generated from an enal with this compound would be expected to yield a cyclopentyl-substituted δ-nitroester. The diastereoselectivity of such a reaction would be of considerable interest, given the cyclic nature of the nitroalkene.

Table 1: N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes

EntryEnalNitroalkeneCatalystDiastereomeric Ratio (syn:anti)Enantiomeric Excess (%)Yield (%)
1Cinnamaldehyde(E)-1-Nitrobut-1-eneChiral Triazolium Salt17:19575
2Cinnamaldehyde(E)-β-NitrostyreneChiral Triazolium Salt1:1592 (anti)85
33-Phenylpropenal(E)-1-Nitro-2-phenyletheneAminoindanol-derived Triazolium Precatalyst>20:1 (anti)9991
4Crotonaldehyde(E)-1-Nitro-2-(p-tolyl)etheneChiral Triazolium Salt19:19468

This table presents representative data from studies on homoenolate additions to various nitroalkenes, illustrating the high levels of stereocontrol achievable with chiral N-heterocyclic carbene catalysts. Specific data for this compound is not available in the cited literature. nih.govrsc.org

Computational and Theoretical Analyses of 1 Nitrocyclopentene Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is widely employed to investigate the mechanisms of reactions involving 1-nitrocyclopentene, offering insights into energy profiles, transition states, and intermediates.

DFT calculations are instrumental in characterizing stationary points along reaction pathways, including reactants, products, transition states (TSs), and intermediates. For instance, in Hetero Diels-Alder (HDA) reactions involving E-2-aryl-1-cyano-1-nitroethenes (a class of conjugated nitroalkenes) and methylenecyclopentane (B75326), DFT studies have successfully characterized pre-reaction molecular complexes (MCs) and their conversion to transition states nih.gov. Frequency analysis is utilized to confirm the nature of these stationary points, with transition states exhibiting a single negative eigenvalue in their Hessian matrices nih.govnih.gov.

Studies on the cycloadditions of 1-nitrocyclohexene (B1209902), a related cyclic nitroalkene, with hydrocarbon dienes have also successfully located various transition structures, including those for Diels-Alder (DA) and HDA cycloadditions, as well as sigmatropic rearrangement transition states americanelements.com. These studies indicate that the potential energy surface in the region of these structures can be quite flat, with activation barriers for competing mechanistic pathways being very similar americanelements.com. For example, the endo DA, endo HDA, and wikipedia.orgwikipedia.org-sigmatropic rearrangement transition structures for the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with 1-nitrocyclohexene were found to lie within 2 kcal/mol in energy nih.gov. The geometries of these transition structures are often similar, and some can even be considered "bis-pericyclic," exhibiting intermolecular distances reflective of both DA and HDA bond-forming reactions nih.gov.

The synthesis of 1-azafenestranes from substituted nitrocyclopentene via tandem [4+2]/[3+2] cycloaddition also involves computational analysis to understand the reaction mechanism and the distortion of bond angles in the resulting structures wikipedia.orgnih.gov.

DFT studies are crucial for distinguishing between polar and non-polar reaction mechanisms. For instance, the HDA reactions of E-2-aryl-1-cyano-1-nitroethenes with methylenecyclopentane have been shown by DFT to proceed via a polar but single-step reaction mechanism nih.gov. These processes are often characterized as polar reactions with reverse electron density flux (REDF) nih.gov. Similarly, a DFT study of the Diels-Alder reaction between 4-aza-6-nitrobenzofuroxan and cyclopentadiene (B3395910) revealed a polar, highly asynchronous transition state, confirming the electrophilic nature of the nitro-containing component in such polar cycloadditions uni.lu. The reactivity of dienamines with nitroolefins, including this compound, can lead to both cycloaddition and Michael-type addition products, implying the involvement of polar mechanisms in these transformations fishersci.ca.

Conceptual Density Functional Theory (CDFT) provides global and local reactivity indices that are invaluable for predicting and explaining the reactivity of molecules like this compound. Key global reactivity indices include the electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N) nih.govuni.lu.

For nitroalkenes, the electrophilicity index (ω) is particularly significant. Nitroethylene, a simpler analogue, is classified as a strong electrophile with an electrophilicity index (ω) of 2.61 eV uni.lu. Similarly, E-2-aryl-1-cyano-1-nitroethenes are found to exhibit an electrophilic nature, with the most electrophilic center consistently located on the β-carbon atom of the nitrovinyl moiety nih.gov. The regioselectivity of reactions involving these compounds can be predicted by the stabilized interactions between the most electrophilic center of one molecule and the most nucleophilic center of the other nih.gov. For example, in the HDA reaction of E-2-aryl-1-cyano-1-nitroethenes with methylenecyclopentane, the nucleophilic attack of the C1 atom of methylenecyclopentane to the 2-position of the nitrovinyl moiety is favored, leading to specific adduct formation nih.gov.

The electrophilicity index (ω) combines the propensity of an electrophile to acquire electron density (driven by chemical potential, μ) and its resistance to electron exchange (described by chemical hardness, η) uni.lu. A high μ and low η characterize a good electrophile uni.lu. Local reactivity indices, such as the electrophilic Pk+ and nucleophilic Pk- Parr functions, are used to determine the most reactive sites within a molecule uni.luuni.lu.

The following table summarizes typical electrophilicity values for related nitroalkenes, illustrating their strong electrophilic character:

Compound (Analogous)Electrophilicity (ω) (eV)Reference
Nitroethylene2.61 uni.lu
4-aza-6-nitrobenzofuroxan5.46 uni.lu
E-2-aryl-1-cyano-1-nitroethenes (general class)High (electrophilic nature) nih.gov

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a powerful tool for analyzing the electron distribution and bonding changes during chemical reactions. For nitroalkenes, ELF analysis provides a detailed picture of electron density reorganization along the reaction coordinate. In the HDA reaction of (E)-2-phenyl-1-cyano-1-nitroethene with methylenecyclopentane, ELF analysis was performed to visualize the molecular mechanism nih.govnih.gov. This analysis helps to understand the sequence of bond formation and breaking by tracking the evolution and merging/disappearance of electron basins nih.govnih.gov. For instance, the formation of the first C-C bond in this reaction was observed to occur by the merging of two monosynaptic basins, while the second O-C bond was formed later by the donation of nonbonding electron density nih.govnih.gov.

Bonding Evolution Theory (BET) Applications

Bonding Evolution Theory (BET) complements ELF analysis by providing a topological description of electron density reorganization throughout a reaction pathway, revealing the "curly arrows" of electron flow and the timing of bond formation/breaking events fishersci.com. BET studies have been applied to understand the mechanism of reactions involving nitroalkenes. For the HDA reaction of (E)-2-phenyl-1-cyano-1-nitroethene with methylenecyclopentane, BET techniques offered a clear image of the sequences of electron density reorganization nih.govnih.gov. This analysis indicated a two-stage one-step mechanism, where the first C-C bond is formed early in the reaction path (e.g., in phase VII by merging two monosynaptic basins), and the second O-C bond is formed later by the donation of nonbonding electron density from oxygen nih.govnih.gov. This detailed insight into the asynchronous nature of bond formation is a hallmark of BET applications nih.govnih.govnih.gov. BET can support the non-concerted nature of cycloaddition reactions, allowing for the rejection of pericyclic mechanisms in certain cases nih.gov.

Conformational Analysis and its Influence on Stereoselectivity

Conformational analysis plays a critical role in understanding and predicting the stereochemical outcomes of reactions involving this compound. The specific three-dimensional arrangement of atoms can significantly influence the accessibility of reactive sites and the favorability of different transition states, thereby dictating stereoselectivity.

Furthermore, for reactions involving this compound, such as its reaction with ynamines to form cyclic nitrones, the stereoselective formation of the products has been correlated with the conformation of the initially formed cycloadducts through computational methods like MNDO calculations guidechem.com. Experimental techniques, such as NOE experiments and 1H NMR data, are also used to assign the stereochemistry of adducts derived from this compound, which indirectly reflects the conformational preferences during the reaction fishersci.ca. The approach of dipolarophiles to cyclic nitrones from the sterically less hindered side also exemplifies how conformational factors and steric hindrance lead to regio- and stereoselective product formation.

1 Nitrocyclopentene As a Building Block in Complex Molecule Synthesis

Stereoselective and Enantioselective Synthesis

The inherent structural features of 1-nitrocyclopentene enable its participation in reactions that control the formation of specific stereoisomers, a critical aspect in the synthesis of chiral compounds.

Asymmetric Construction of Stereocenters

This compound has been identified as a key intermediate in the enantioselective synthesis of chiral C2-symmetric azatetraquinanes. This highlights its utility in constructing complex molecular architectures with defined stereochemistry researchgate.net. Furthermore, related nitroalkenes, such as 1-nitrocyclohexene (B1209902), have demonstrated high enantioselectivity in rhodium-catalyzed conjugate addition reactions with organoboronic acids. These reactions often preferentially yield the thermodynamically less stable cis isomer, showcasing the potential for similar asymmetric transformations involving this compound thieme-connect.comacs.org. The asymmetric synthesis of unnatural α-amino acids with high diastereomeric purity has also been achieved using nitroalkenes, suggesting a broader applicability for this compound in creating new stereocenters ineosopen.org.

Diastereoselective Control in Cycloaddition and Addition Reactions

The reactivity of this compound in cycloaddition and addition reactions often proceeds with notable diastereoselectivity. For instance, reactions involving this compound and dienamines have been shown to produce carbocyclic products with significant diastereocontrol rsc.org. Similarly, the reaction of this compound with ynamines has led to the stereoselective formation of four-membered cyclic nitrones researchgate.netclockss.org.

In Diels-Alder reactions, this compound acts as an efficient dienophile. These [4+2] cycloaddition reactions are inherently stereoselective, typically favoring the endo product under kinetic control due to secondary orbital interactions organic-chemistry.orglibretexts.org. Studies involving this compound as a dienophile with acyclic dienes have demonstrated its capacity to form cycloadducts, although reaction conditions such as temperature and solvent (e.g., 2,2,2-trifluoroethanol) can influence yields and minimize decomposition nih.gov. The cycloaddition of the morpholino enamine of 2-norbornanone with this compound has been observed to yield 1,2-oxazine N-oxides through an exo approach, further illustrating diastereoselective control in these transformations researchgate.net.

Synthesis of Carbocyclic Frameworks

This compound is a valuable precursor for the construction of carbocyclic frameworks, primarily through its participation in cycloaddition reactions. Its role as a dienophile in Diels-Alder reactions allows for the formation of six-membered rings and more complex polycyclic systems nih.gov. The reaction with dienamines has also been noted to yield carbocyclic products rsc.org.

Synthesis of Heterocyclic Compounds

The diverse reactivity of the nitro group and the double bond in this compound makes it an excellent starting material for synthesizing a variety of heterocyclic compounds, including nitrogen- and oxygen-containing rings.

Nitrogen-Containing Heterocycles (Pyrroles, Azetidines, Isoxazolines, Oxazines)

Pyrroles: this compound, as a representative nitroalkene, can be employed in the synthesis of pyrroles. The Barton-Zard synthesis, a well-established method, involves the reaction of an isocyanoacetate with a nitroalkene, followed by cyclization and elimination to form the pyrrole (B145914) ring pharmaguideline.comwikipedia.org. Additionally, modular one-pot synthetic strategies have been developed for the preparation of tetrasubstituted pyrroles from nitroolefins, showcasing the versatility of this compound in pyrrole chemistry acs.org.

Azetidines: Four-membered cyclic nitrones, specifically 2,3-dihydroazete 1-oxides, can be synthesized with high stereoselectivity through the reaction of nitroalkenes, including this compound, with ynamines. These nitrone intermediates can subsequently undergo reactions with nucleophiles to yield 1-hydroxyazetidines, demonstrating a pathway to azetidine (B1206935) derivatives researchgate.net.

Isoxazolines: this compound can serve as a precursor to isoxazoline (B3343090) derivatives. For example, the thermal ring contraction of nitronic esters, which are initially formed from the reaction of this compound with certain ynamines, has been observed to yield isoxazoline compounds researchgate.net. Furthermore, 1,3-dipolar cycloaddition reactions of nitrile oxides or nitronates, often generated from nitroalkanes, with alkenes are a common and effective method for constructing isoxazoline rings acs.orgmdma.chresearchgate.net.

Oxazines: The reaction of this compound with dienamines can lead to the formation of 1,2-oxazine N-oxide derivatives rsc.orgresearchgate.net. Nitroalkenes are recognized as general precursors for the synthesis of various oxazines sci-hub.seresearchgate.net.

Oxygen-Containing Heterocycles

While nitroalkenes, in general, are known building blocks for various heterocycles, direct and specific research findings detailing the synthesis of dioxolanes or cyclic carbonates solely from this compound were not explicitly found within the scope of the provided search results.

Application in the Synthesis of Challenging Molecular Architectures

This compound's unique structural features, including its endocyclic double bond conjugated with a nitro group, enable it to participate in a range of sophisticated reactions. These reactions facilitate the construction of intricate polycyclic frameworks that are often found in natural products and other molecules of theoretical interest.

Spirocyclic Systems

Spirocyclic systems, characterized by a single carbon atom that is common to two rings, represent a significant challenge in synthetic organic chemistry due to their inherent structural complexity. This compound and related nitroalkenes have been successfully employed in the synthesis of such systems.

One notable application involves the synthesis of spirocyclic-1,2-oxazine N-oxides through non-catalyzed Hetero Diels-Alder (HDA) reactions. For instance, cyanofunctionalized conjugated nitroalkenes, when reacted with methylenecyclopentane (B75326) (PubChem CID: 73714), yield spirocyclic adducts. thegoodscentscompany.comnih.gov Experimental and quantum chemical data confirm that these reactions proceed under non-catalytic conditions with full regiocontrol. thegoodscentscompany.com The mechanism is described as a polar, single-step process, with the formation of the first C4-C5 bond preceding the O1-C6 bond. thegoodscentscompany.com X-ray single crystal diffraction has been used to confirm the molecular and crystal structure of the resulting spirocyclic-1,2-oxazine N-oxides, such as 8-cyano-9-phenyl-6-oxa-7-aza-spiro-[4.5]dec-7-ene 7-oxide. thegoodscentscompany.com

While certain linear nitro-olefins, like 2-nitropropene, can form spiro-1,2-oxazine N-oxide derivatives when reacted with Fischer's base (1,3,3-Trimethyl-2-methyleneindoline, PubChem CID: 8351), these products can be unstable and undergo rearrangement. nih.gov In contrast, cyclic nitro-olefins such as 1-nitrocyclohexene primarily yield Michael-type adducts under similar conditions. nih.gov This highlights the sensitivity of spirocycle formation to the specific structure of the nitroalkene and the reaction environment.

A summary of spirocyclic system synthesis using nitroalkenes is provided below:

Table 1: Synthesis of Spirocyclic Systems via Nitroalkenes

Nitroalkene TypeReactantProduct TypeConditionsKey FindingsReference
Cyanofunctionalized conjugated nitroethenesMethylenecyclopentaneSpirocyclic-1,2-oxazine N-oxidesNon-catalyzed Hetero Diels-AlderFull regiocontrol, two-stage one-step mechanism confirmed by DFT and BET. X-ray crystallography for product confirmation. thegoodscentscompany.comnih.gov
2-NitropropeneFischer's baseSpiro-1,2-oxazine N-oxideEther, -15 to -5 °C, argonProduct isolated but unstable, undergoes nucleophilic ring fission. nih.gov

Fused Ring Systems (e.g., Hydrindanes, Octalins, Azafenestranes)

Fused ring systems, where two or more rings share two adjacent atoms and the bond between them, are prevalent in many natural products and biologically active compounds. This compound has proven to be an effective precursor for the construction of various fused ring systems, including hydrindanes, octalins, and azafenestranes.

Azafenestranes: this compound (PubChem CID: 10920477) is a pivotal starting material for the synthesis of 1-azafenestranes, a class of molecules of theoretical interest due to the planarizing distortion of their central carbon atoms. fishersci.cafishersci.caatamankimya.com The synthesis often employs tandem [4+2]/[3+2] cycloaddition reactions. fishersci.caatamankimya.comfishersci.no

For instance, the synthesis of c,c,c,c-[5.5.5.5]-1-azafenestrane was achieved in good yield from a substituted nitrocyclopentene. fishersci.caatamankimya.comfishersci.be X-ray crystallography of its borane (B79455) adduct revealed a moderate distortion from ideal tetrahedral geometry. fishersci.caatamankimya.com Furthermore, the synthesis of members of the [4.5.5.5] family of 1-azafenestranes has been reported, including one with a trans fusion at a bicyclic ring junction. This trans fusion induces significant planarization of one of the central angles, exhibiting a 16.8° deviation from tetrahedral geometry. fishersci.caatamankimya.com

A specific synthetic route to a [4.5.5.5]fenestrane involves the reaction of this compound (compound 3 in the scheme) with a cyanozinc cuprate (B13416276) (compound 2, derived from 1-iodo-3-butene), followed by trapping of the resulting nitronate with phenylselenenyl bromide (PubChem CID: 123446) to yield a selenium intermediate (compound 5). fishersci.caatamankimya.com

During these syntheses, an unexpected dyotropic rearrangement was observed, converting nitroso acetals into tetracyclic aminals. fishersci.caatamankimya.comfishersci.no This molecular reorganization could be suppressed by employing a bulky vinyl ether in the [4+2] cycloaddition step. fishersci.caatamankimya.comfishersci.no

Table 2: Synthesis of Azafenestranes from this compound

Azafenestrane TypeKey ReactionOverall YieldStructural Features/DistortionNotesReference
c,c,c,c-[5.5.5.5]-1-azafenestraneTandem [4+2]/[3+2] cycloadditionGood yieldModerate distortion from ideal tetrahedral geometry (borane adduct)From substituted nitrocyclopentene. fishersci.caatamankimya.comfishersci.be
[4.5.5.5] family (trans-fused)Tandem [4+2]/[3+2] cycloadditionNot specified16.8° deviation from tetrahedral geometry at central angleFrom substituted nitrocyclopentene. fishersci.caatamankimya.com
c,c,c,c-[5.5.5.4]-1-azafenestrane·BH3Tandem [4+2]/[3+2] cycloaddition26% (5 steps)Bond angles of central carbon: 120° and 121°Key step from this compound. fishersci.no
t,c,c,c-[5.5.5.4]-1-azafenstrane·BH3Derived from minor product of [4+2] cycloadditionNot specifiedN-C-C central angle deviation: 16.8° (most strained reported) fishersci.no

Hydrindanes and Octalins: this compound (PubChem CID: 10920477) and 1-nitrocyclohexene have been investigated for their dienophilicity in Diels-Alder reactions with various acyclic dienes. wikidata.org Cycloaddition reactions with this compound generally require lower temperatures (around 100-110 °C) compared to 1-nitrocyclohexene, although isolated yields tend to be similar. wikidata.org

This chemistry offers a pathway to stereoselectively produce cis-fused hydrindanes through subsequent denitration, effectively acting as a Diels-Alder equivalent for the otherwise unreactive cyclopentene (B43876). wikidata.org Conversely, in the octalin series (derived from 1-nitrocyclohexene), the methodology allows for the selective formation of trans junctions. wikidata.org Reductive hydrodenitration using tri-n-butyltin hydride (PubChem CID: 3032732) in the presence of AIBN (2,2'-Azobisisobutyronitrile, PubChem CID: 6547) can lead to trans-fused dehydrodecalins. wikipedia.org While a stereoselective route to trans-fused ketones in the octalin series has been established, a similar protocol for trans-hydrindanone junctions with high stereoselection remains an ongoing challenge. wikidata.org

Beyond Diels-Alder chemistry, this compound has been utilized in other cyclization strategies. For example, a functionalized triquinane, a type of fused polycyclic system, was synthesized in three steps with a 72% yield from 2-(1-pyrrolidino)cyclohex-2-en-1-one and this compound, involving a Michael addition followed by cyclization. fishersci.com

Table 3: Application of this compound in Fused Ring System Synthesis (Hydrindanes/Octalins)

Target SystemNitroalkeneReaction TypeConditions/ReagentsStereoselectivityReference
cis-HydrindanesThis compoundDiels-Alder / DenitrationCF3CH2OH, 80 °C, MW; then HF, CH3CN; then nBu3SnH, AIBNSelective cis fusion wikidata.org
trans-Octalins1-NitrocyclohexeneDiels-Alder / DenitrationnBu3SnH, AIBNSelective trans fusion (e.g., 8:1 trans:cis ratio for certain adducts) wikidata.org
TriquinaneThis compoundMichael addition / CyclizationReaction with enaminone (e.g., 2-(1-pyrrolidino)cyclohex-2-en-1-one)72% yield in 3 steps fishersci.com

Catalytic Approaches in 1 Nitrocyclopentene Transformations

Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for promoting asymmetric transformations of nitroalkenes, including those analogous to 1-nitrocyclopentene.

Chiral organocatalysts are extensively employed to achieve high enantioselectivity in reactions involving nitroalkenes. A prominent example is the Michael addition reaction, where aldehydes are added to nitroalkenes. Pyrrolidine-based catalysts, such as diphenylprolinol silyl (B83357) ether, have shown remarkable efficacy in catalyzing the Michael addition of aldehydes to nitroolefins like 1-nitrocyclohexene (B1209902), providing β-substituted-δ-nitro alcohols with high enantiomeric excesses (e.g., 96–99% ee). nih.govresearchgate.netnih.gov This process is highly stereoselective, favoring specific diastereomers. nih.gov

For instance, the Michael addition of n-butanal to 1-nitrocyclohexene, catalyzed by a pyrrolidine-based catalyst (S)-A and an acidic co-catalyst B, yielded Michael adducts with good diastereoselectivity (up to 7:1 dr) and high enantioselectivity. nih.gov This methodology is crucial for synthesizing conformationally constrained γ-amino acid residues. nih.govnih.gov

Another application involves the asymmetric intermolecular Stetter reaction of enals with nitroalkenes, catalyzed by chiral N-heterocyclic carbenes. This reaction, while not explicitly demonstrated with this compound, has shown high enantioselectivity (e.g., 93% ee for β-cyclohexyl-nitroalkene) and is significantly impacted by bifunctional additives like catechol, which enhance catalytic efficiency. nih.gov

Table 1: Examples of Asymmetric Michael Additions to Nitroalkenes

Nitroalkene SubstrateNucleophileCatalyst TypeEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
1-NitrocyclohexeneAldehydesPyrrolidine-based organocatalyst96–99%Up to 7:1 nih.govnih.gov
β-Cyclohexyl-nitroalkeneEnalsChiral N-heterocyclic carbene93%Not specified nih.gov

Bifunctional catalysts, possessing both Lewis basic and Brønsted acidic sites, are particularly effective in conjugate addition reactions to nitroalkenes. These catalysts can simultaneously activate both the nucleophile and the electrophile, facilitating the reaction and controlling stereoselectivity. For example, thiourea-based bifunctional catalysts have been utilized in asymmetric Michael additions, including those involving 1,3-dicarbonyls to nitroalkenes. msu.edu Peptide-based catalysts, such as H-Pro-Pro-D-Gln-OH, have also been identified as excellent stereoselective catalysts for conjugate addition reactions of aldehydes to α,β-disubstituted nitroolefins, yielding γ-nitroaldehydes with high stereoselectivities. researchgate.net

While direct examples of hydroxylations of this compound specifically catalyzed by bifunctional catalysts are less commonly reported in the provided literature, the general principle of bifunctional catalysis for activating electrophilic centers and controlling stereochemistry in conjugate additions suggests potential for such transformations or cascade reactions involving hydroxylation.

Transition Metal Catalysis

Transition metal catalysis provides diverse pathways for the transformation of this compound, leveraging the unique electronic properties of metals to activate substrates and direct reactions.

Lewis acids, acting as electron pair acceptors, are widely used to enhance the reactivity of dienophiles in cycloaddition reactions, including those involving nitroalkenes. wikipedia.orgbeilstein-journals.orgmdpi.com They achieve this by coordinating to lone-pair bearing electronegative atoms (e.g., oxygen of the nitro group), thereby increasing the electron deficiency of the dienophile and lowering the energy of its LUMO. wikipedia.orgmdpi.comchemrxiv.org This activation can significantly accelerate reactions and impose regioselectivity and stereoselectivity. wikipedia.orgmiami.edu

In the context of this compound, Lewis acid catalysis can be crucial for [3+2] and [4+2] cycloaddition reactions. For instance, the reaction of this compound with 1-phenyl-2-(1-pyrrolidinyl)acetylene has been reported to generate specific cycloadducts, indicating its participation in such processes. clockss.org While specific details for this compound are limited, studies on analogous nitroalkenes like 1-nitrocyclohexene demonstrate that Lewis acids such as SnCl4 or TiCl2(OiPr)2 can catalyze (4+2)-cycloaddition reactions. researchgate.net Furthermore, Lewis acids can influence periselectivity, potentially favoring hetero-Diels-Alder (HDA) adducts over Diels-Alder (DA) adducts, or vice versa, depending on the conditions and the specific nitroalkene. nih.gov

Transition metals are instrumental in various reduction and functionalization reactions of nitroalkenes. Metal-catalyzed reductions can convert nitroalkenes into corresponding nitroalkanes or amines, or facilitate hydrodimerization. For example, the cathodic hydrodimerization of aliphatic nitroalkenes, including 1-nitrocyclohexene, has been achieved, yielding hydrodimers as a mixture of diastereomers. beilstein-journals.org

Palladium catalysis is a highly versatile tool in organic synthesis, known for its ability to form various carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds with high stereo- and regioselectivity. sigmaaldrich.comlibretexts.org While direct examples of palladium-catalyzed functionalizations of this compound are not explicitly detailed in the provided search results, palladium catalysts are broadly applied in cycloisomerization of enynes to synthesize cyclopentenes and in cross-coupling reactions. rsc.orgsioc-journal.cnacs.org The general reactivity of nitroalkenes suggests that this compound could be a substrate for such transformations, for instance, in reductive functionalizations or in the construction of nitrogen heterocycles. scholaris.ca

Biocatalysis for Selective Reductions

Biocatalysis, utilizing enzymes, offers a highly selective and environmentally friendly approach for the reduction of nitroalkenes. Enzymes are known for their unmatched chemo-, regio-, and stereospecificity. acs.org

Flavin-dependent nitroreductases (NRs) and Old Yellow Enzyme (OYE) family proteins are key biocatalysts in the selective reduction of carbon-carbon double bonds in α,β-unsaturated nitroalkenes. Nitroreductase from Salmonella typhimurium (NRSal), for instance, has demonstrated broad substrate acceptance for various nitro compounds, including 1-nitrocyclohexene and aliphatic nitroalkenes, achieving high substrate conversion efficiency (>95%) to produce the corresponding nitroalkanes. nih.govrsc.orgresearchgate.net

Pentaerythritol tetranitrate reductase (PETN reductase) from Enterobacter cloacae has also been shown to catalyze the reduction of nitroolefins, such as 1-nitrocyclohexene, with high enantioselectivity. nih.gov This enzyme preferentially reduces (Z)-isomers of 2-aryl-1-nitropropenes, yielding products with excellent enantiomeric excesses (up to >99%). nih.gov The biocatalytic reduction of 1-nitrocyclohexene by Nicotiana tabacum 2-alkenal reductase (NtDBR) also demonstrates efficient conversion, although product yields can be affected by pH, indicating the importance of optimal reaction conditions. acs.orguniprot.org

Table 2: Examples of Biocatalytic Reductions of Nitroalkenes

Enzyme SourceNitroalkene SubstrateTransformationConversionEnantiomeric Excess (ee)Reference
Salmonella typhimurium (NRSal)1-NitrocyclohexeneC=C bond reduction to nitroalkane>95%Not specified nih.govrsc.orgresearchgate.net
Enterobacter cloacae (PETN reductase)1-NitrocyclohexeneC=C bond reduction to nitroalkaneQuantitative>99% (for specific isomers) nih.gov
Nicotiana tabacum (NtDBR)1-NitrocyclohexeneC=C bond reduction to nitroalkaneEfficientNot specified acs.orguniprot.org

These biocatalytic approaches provide efficient routes for the preparation of chiral nitroalkanes, which are valuable intermediates in the synthesis of complex molecules.

Emerging Catalytic Strategies (e.g., Photoredox, Electrochemistry)

Emerging catalytic strategies, such as photoredox catalysis and electrochemistry, are increasingly explored for their ability to drive challenging chemical transformations under mild conditions, often involving radical intermediates. These methods offer advantages over traditional approaches by utilizing light or electricity as clean energy sources, reducing the need for harsh reagents and minimizing waste beilstein-journals.orgpharmaron.comsigmaaldrich.com.

Photoredox Catalysis

Photoredox catalysis harnesses visible light to facilitate chemical reactions through photo-induced electron transfer processes catalysis.blogethz.ch. A photocatalyst absorbs visible light, transitions to an excited state, and then acts as either an oxidant (electron acceptor) or a reductant (electron donor) to initiate single-electron transfer with a substrate catalysis.blogethz.ch. Commonly employed photocatalysts include transition metal complexes, such as ruthenium and iridium complexes, as well as organic dyes pharmaron.comcatalysis.blogethz.chmdpi.comjscimedcentral.com. This methodology allows for the activation of small molecules and the formation of new chemical bonds, proving valuable in the synthesis of complex organic molecules catalysis.blog.

For β-nitroalkenes, which include this compound, visible light-mediated photoredox reactions have facilitated a variety of transformations, including denitrative coupling reactions, addition reactions, and cycloadditions researchgate.net. While detailed research findings specifically for this compound in all these contexts are still emerging in the provided literature, its involvement in such processes has been noted. For instance, this compound has been utilized in visible-light mediated reactions for the synthesis of (E)-cinnamic acids molaid.com. Furthermore, nitrocyclopentene has been identified as a key building block in the synthesis of complex structures like C2-symmetric anti-azatetraquinane, potentially involving dual photoredox-cobalt catalyst systems unibe.ch. The ability of photoredox catalysis to generate radical intermediates makes it a promising avenue for novel transformations of this compound mdpi.comrsc.org.

Due to the limited specific data on reaction conditions and yields for this compound in the provided search results, a detailed table with these parameters cannot be generated solely for this compound under photoredox catalysis. However, the general applicability to nitroalkenes suggests its potential in various photoredox-catalyzed transformations.

Electrochemistry

Electrochemistry, or electrosynthesis, employs electrons as clean and versatile reagents, often avoiding the use of hazardous chemicals and reducing waste beilstein-journals.org. This method can enable alternative reaction pathways compared to traditional synthetic routes beilstein-journals.org.

In the context of nitroalkenes, electrochemical methods have been explored for various transformations. Kunai and co-workers, for example, reported an electrochemical method for alkene nitrosation involving the anodic oxidation of cyclic and acyclic alkenes at a platinum anode in an aqueous sodium nitrite (B80452) and sodium nitrate (B79036) solution mdma.ch. This approach yielded cyclic nitroalkenes such as 1-nitrocyclohexene (41% yield) and 1-nitrocyclooctene (57% yield), suggesting the potential for similar electrochemical synthesis routes for this compound mdma.ch.

Another significant application is the cathodic hydrodimerization of 1-nitroalkenes, which facilitates a one-step electrochemical C–C bond formation to produce 1,4-dinitro compounds beilstein-journals.org. This process typically proceeds via the initial formation of a radical anion, which subsequently dimerizes beilstein-journals.org. For instance, 1-nitrocyclohexene, a closely related cyclic nitroalkene, has been hydrodimerized in 68% yield to its corresponding hydrodimer using optimized conditions beilstein-journals.org. This demonstrates the viability of electrochemical methods for C-C bond formation involving cyclic nitroalkenes, which could be extended to this compound. Electrochemical methods can also be used for the generation of nitronium salts, which are reactive species capable of reacting with alkenes soton.ac.uk.

Similar to photoredox catalysis, specific detailed research findings with yields for electrochemical transformations focusing solely on this compound were not extensively available in the provided search results. However, the general principles and examples with analogous cyclic nitroalkenes indicate a promising area for future exploration of this compound.

Summary of Emerging Catalytic Strategies for Nitroalkenes (General Examples)

While specific detailed data for this compound is limited in the provided sources, the following table summarizes the general types of transformations and conditions observed for nitroalkenes, including the explicit mentions of this compound or its close analogs, illustrating the potential of these emerging catalytic strategies.

Catalytic StrategyGeneral Transformation Type (for Nitroalkenes)Key Features / Conditions (General)Specific Mention of this compound (or Analogs)
Photoredox CatalysisDenitrative coupling, additions, cycloadditions, radical-based transformations researchgate.netrsc.orgVisible light, photocatalysts (e.g., Ru, Ir complexes, organic dyes) pharmaron.comcatalysis.blogethz.chmdpi.comjscimedcentral.comUsed in visible-light mediated synthesis of (E)-cinnamic acids molaid.com; Building block in dual photoredox-cobalt systems unibe.ch
ElectrochemistryAlkene nitrosation, cathodic hydrodimerization, nitronium salt generation mdma.chbeilstein-journals.orgsoton.ac.ukPlatinum anode, aqueous nitrite/nitrate solution (for nitrosation) mdma.ch; Cathodic reduction (for hydrodimerization) beilstein-journals.orgImplied potential for nitrosation (analogous to 1-nitrocyclohexene) mdma.ch; Potential for hydrodimerization (analogous to 1-nitrocyclohexene) beilstein-journals.org

Advanced Analytical Techniques for Reaction Monitoring and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry, offering detailed structural and quantitative information about molecules in solution. Its non-destructive nature and ability to differentiate between chemically distinct nuclei make it ideal for monitoring chemical transformations in real time.

In-situ NMR spectroscopy allows for the continuous observation of chemical reactions as they occur, providing real-time data on the consumption of reactants and the formation of products and intermediates. This capability is crucial for kinetic analysis, enabling the determination of reaction rates and orders. For reactions involving nitroalkenes, such as Michael additions, ¹H NMR spectroscopy has been effectively utilized to monitor reaction progress and determine product ratios. For instance, studies on Michael addition reactions of barbituric acids to various nitroalkenes have been monitored using ¹H NMR, providing insights into the reaction's progression royalsocietypublishing.org. Similarly, kinetic studies involving the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes have been performed by monitoring changes in ¹H NMR spectra over time, allowing for the determination of reaction kinetics acs.org. The ability of NMR to provide quantitative information, where signal intensity is directly proportional to concentration, makes it suitable for tracking the conversion of species in real-time anton-paar.comchemspider.com.

One of the significant advantages of NMR spectroscopy is its capacity for the structural elucidation of transient intermediates that may be too short-lived or unstable for isolation. By acquiring spectra rapidly and at various stages of a reaction, chemists can identify and characterize these elusive species, which are crucial for understanding reaction mechanisms. In aminocatalysis involving nitroalkenes, NMR spectroscopy has been instrumental in investigating and elucidating the structures of reaction intermediates uni-regensburg.de. For example, studies on the reactions of enamines with nitroalkenes have utilized NMR to characterize cyclobutane (B1203170) derivatives formed as intermediates nih.govacs.org. Two-dimensional NMR techniques, such as COSY, NOESY, and HSQC, are particularly powerful in assigning complex spin systems and establishing connectivity, which is vital for confirming the stereochemistry and structure of newly formed compounds and intermediates in reactions involving nitroalkenes beilstein-journals.org.

NMR measurements are inherently quantitative, meaning the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This property allows for precise quantitative analysis of reaction mixtures, enabling accurate tracking of reactant consumption, product formation, and the relative concentrations of all species present in solution. For reactions involving 1-Nitrocyclopentene or other nitroalkenes, quantitative ¹H NMR can be used to determine conversion percentages, yields, and selectivities without the need for external calibration curves, provided an internal standard is used or relative integrations are carefully considered chemspider.com. This capability is vital for reaction optimization and process development.

Vibrational Spectroscopy (FT-IR, Raman) for In-situ Monitoring

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide complementary information about the functional groups and molecular structures present in a sample. Their ability to perform in-situ measurements makes them valuable for monitoring reactions in real time.

FT-IR spectroscopy can identify functional groups based on their characteristic absorption frequencies. For nitro compounds, the nitro group (NO₂) typically exhibits two strong infrared absorption bands: an asymmetric stretching vibration around 1550 cm⁻¹ and a symmetric stretching vibration around 1350 cm⁻¹ spectroscopyonline.com. A scissors bending vibration can also be observed around 850 cm⁻¹ spectroscopyonline.com. In-situ FT-IR spectrometers, such as those employing attenuated total reflection (ATR) probes, allow for continuous monitoring of reactions by tracking the disappearance of reactant peaks and the appearance of product peaks mt.commt.comresearchgate.netbruker.com. This provides real-time insights into reaction kinetics and the formation of intermediates.

Raman spectroscopy, while also a vibrational technique, provides information based on inelastic scattering of light and is particularly useful for analyzing aqueous solutions and solid-state reactions horiba.comnih.gov. Raman spectra offer a unique "fingerprint" for molecules, enabling chemical and structural characterization wikipedia.orgrenishaw.com. For nitro compounds, characteristic Raman shifts for the nitro group include the symmetric stretching mode, which can be observed around 1340 cm⁻¹ researchgate.net. In-situ Raman spectroscopy has been successfully applied to monitor various organic reactions, including those in ball mills, providing real-time data on reaction progress, intermediate formation, and kinetic profiles anton-paar.combeilstein-journals.orgmt.comresearchgate.net. While specific in-situ FT-IR or Raman data for this compound itself were not found in the search results, the general principles and applications to nitroalkenes and similar organic transformations demonstrate their utility for such studies.

Table 1: Characteristic Vibrational Frequencies for Nitroalkenes (General)

Functional Group/VibrationWavenumber Range (cm⁻¹) - FT-IRWavenumber Range (cm⁻¹) - RamanNotes
NO₂ Asymmetric Stretch1550 - 1500 spectroscopyonline.com~1590 researchgate.netStrong intensity
NO₂ Symmetric Stretch1390 - 1330 spectroscopyonline.com~1340 researchgate.netStrong intensity
NO₂ Scissoring Bend890 - 835 spectroscopyonline.com~850 spectroscopyonline.comMedium intensity
C=C (alkene)1680 - 1640 vscht.czVariable, often strongVaries with substitution
=C-H (alkene)>3000 vscht.cz~3000 renishaw.com

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of compounds and to provide structural information through fragmentation patterns. It is particularly valuable for identifying components in complex mixtures and for detecting transient species.

Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) is a powerful technique for real-time, in-situ reaction monitoring. It involves continuously introducing a reaction solution from a pressurized flask directly into an electrospray ionization mass spectrometry (ESI-MS) source uvic.caresearchgate.netyoutube.com. This method allows for the rapid acquisition of mass spectral data, providing dynamic information on the concentrations of reactants, products, and intermediates as the reaction progresses uvic.caresearchgate.net.

For nitroolefins (a class that includes this compound), PSI-ESI-MS has been successfully employed to screen reactions online researchgate.net. This technique can detect anionic species and even nitroolefin dimers formed in the early stages of reactions researchgate.net. The ability to monitor reactions in real-time, often within seconds to minutes, makes PSI-ESI-MS exceptionally useful for understanding reaction kinetics and identifying short-lived intermediates that might not be observable by other methods uvic.canih.gov. The fragmentation patterns observed in the mass spectra provide crucial structural information for identifying the various species present in the reaction mixture chemguide.co.uknih.govsavemyexams.com.

Ion Mobility-Mass Spectrometry (IMS-MS)

Ion Mobility-Mass Spectrometry (IMS-MS) is a powerful hyphenated analytical technique that separates ions in the gas phase based on their size, shape, and charge, prior to their mass-to-charge ratio (m/z) analysis by mass spectrometry uvic.cafrontiersin.org. This dual separation capability makes IMS-MS particularly valuable for resolving isobaric and isomeric species, which are often encountered as intermediates or products in complex organic reactions.

While direct research findings specifically detailing the application of IMS-MS to this compound are not extensively documented, the principles of this technique are highly relevant to its study. Nitroalkenes, including this compound, are known for their electrophilic nature, participating in various reactions such as cycloadditions and Michael additions researchgate.net. IMS-MS can be employed to:

Monitor Reaction Progress: By analyzing aliquots from a reaction mixture in real-time, IMS-MS can track the consumption of this compound and the formation of new products or intermediates. The ability to separate ions by mobility allows for the distinction of transient species that might otherwise be obscured in conventional mass spectrometry due to co-elution or similar m/z values uvic.cafrontiersin.org.

Elucidate Reaction Mechanisms: The technique can identify and characterize short-lived intermediates, providing critical data for understanding reaction pathways. The separation of ions based on their three-dimensional structure allows for the differentiation of conformational isomers or structurally similar intermediates, which is vital for mechanistic elucidation frontiersin.org. For instance, IMS-MS has been effectively used to investigate catalytic intermediates and determine relative reaction rates in other complex organic transformations uvic.ca.

Characterize Adducts and Derivatives: Given the reactivity of this compound, it can form various adducts and derivatives. IMS-MS can aid in the structural assignment of these compounds by providing information about their gas-phase collision cross-sections (CCS), which are related to their shape and size frontiersin.org.

The high resolving power of IMS-MS, particularly advanced techniques like traveling wave IMS (TWIMS) or trapped IMS (TIMS), could enable the separation of subtle structural differences in this compound derivatives, such as regioisomers or diastereomers formed during reactions frontiersin.org. This makes IMS-MS a promising tool for comprehensive reaction monitoring and mechanistic investigations involving this compound.

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of crystalline compounds, including the precise arrangement of atoms, bond lengths, and bond angles excillum.comiastate.edubio-structure.com. Crucially, it is the primary experimental method for unequivocally establishing the absolute and relative stereochemistry of chiral molecules libretexts.orgmit.eduwiley-vch.desoton.ac.ukresearchgate.netscribd.com.

In the context of this compound, X-ray crystallography has been instrumental in characterizing its derivatives and reaction products. For example, a substituted nitrocyclopentene was utilized in the synthesis of 1-azafenestranes, and the borane (B79455) adduct of this derivative was analyzed by X-ray crystallography to reveal distortions from ideal tetrahedral geometry acs.orgnih.gov. More directly, in studies involving this compound, initially formed nitronic esters and their subsequent cyclized products, such as isoxazoline (B3343090) derivatives, have had their structures, including stereochemistry, established through X-ray analysis researchgate.net. This highlights the indispensable role of X-ray crystallography in confirming the structural and stereochemical outcomes of reactions involving this compound.

The determination of absolute configuration, particularly for chiral products derived from this compound, is achieved by analyzing the anomalous scattering of X-rays by atoms within the crystal mit.edusoton.ac.uk. While traditionally requiring heavier atoms for confident determination, modern methods and improved instrumentation allow for reliable absolute configuration assignments even with lighter elements like oxygen, which are present in this compound and its common derivatives mit.eduresearchgate.net. The Flack parameter is a key indicator used to confirm the correctness of the absolute configuration determined by X-ray diffraction wiley-vch.desoton.ac.uk.

The ability of X-ray crystallography to provide an atomic-level 3D map is critical for understanding the precise stereochemical control achieved in asymmetric syntheses that might employ this compound as a substrate. For instance, X-ray analysis has been used to assign the absolute configuration of adducts in asymmetric Michael reactions involving nitroalkenes researchgate.net and to understand substrate-binding modes in enzymatic reductions of related nitroalkenes like 1-nitrocyclohexene (B1209902) nih.govpdbj.org.

Chromatographic Techniques for Reaction Progress and Purity Assessment

Chromatographic techniques are fundamental tools in organic chemistry for monitoring reaction progress, isolating products, and assessing their purity. For this compound and its reaction products, various chromatographic methods are routinely applied.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method widely used for qualitative monitoring of reactions. It allows chemists to quickly ascertain the consumption of starting material (this compound), the formation of new products, and the presence of impurities. Spots on TLC plates are often visualized using UV light or chemical stains like potassium permanganate (B83412) cdnsciencepub.commdpi.commdpi.com.

Column Chromatography: This preparative technique is essential for the purification of reaction mixtures. Silica gel column chromatography is commonly employed to separate this compound from unreacted starting materials, byproducts, and impurities, yielding purified products wiley-vch.de. Gradient elution with various solvent mixtures (e.g., hexanes/EtOAc) is typically used to achieve optimal separation wiley-vch.de.

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and quantitative analysis capabilities, making it ideal for precise reaction monitoring and purity assessment. It can be used to determine the conversion rate of this compound, the yield of products, and the presence of even trace impurities. HPLC is also crucial for the separation and quantification of enantiomers and diastereomers, particularly when chiral stationary phases are employed researchgate.netmdpi.comasm.orgalmacgroup.com. For example, HPLC has been used to determine the enantiomeric purity of 2-nitrocyclohexanol (B8771557) derivatives, a related class of compounds almacgroup.com.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile compounds like this compound, GC provides excellent separation, while GC-MS combines this separation with mass spectral identification. GC-MS is widely used for identifying components in complex mixtures, monitoring reaction progress, and confirming the identity and purity of synthesized compounds nih.govasm.orgaesacademy.orgnist.govspectrabase.com. For instance, GC-MS has been used to monitor the reduction of nitroalkenes and identify various chemical constituents in samples nih.govaesacademy.org.

These chromatographic techniques, whether used for rapid qualitative checks or precise quantitative analysis, are indispensable for the successful synthesis and characterization of this compound and its diverse derivatives.

Compound Information

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Nitrocyclopentene, and how can reaction yields be improved?

  • Methodology : Compare nitration methods (e.g., direct nitration of cyclopentene derivatives vs. nitroalkene cyclization) under varying conditions (temperature, catalysts, solvent polarity). Use kinetic studies (e.g., monitoring by <sup>1</sup>H NMR) to identify rate-limiting steps. Optimize purification via column chromatography or recrystallization, referencing protocols for nitroalkene stabilization .
  • Data Analysis : Tabulate yields, regioselectivity, and byproduct profiles across methods. Statistical tools (ANOVA) can identify significant variables .

Q. How can spectroscopic techniques (NMR, IR) definitively characterize this compound’s structure and purity?

  • Methodology : Assign <sup>13</sup>C NMR peaks using computational tools (DFT) for nitro group electronic effects. Compare experimental IR stretches (e.g., NO2 asymmetric/symmetric vibrations) to literature benchmarks .
  • Validation : Cross-check purity via GC-MS and elemental analysis. Report detection limits for impurities .

Q. What are the stability challenges of this compound under ambient vs. inert conditions?

  • Experimental Design : Conduct accelerated degradation studies (40°C, 75% RH) with HPLC monitoring. Compare decomposition rates in air vs. argon. Use Arrhenius modeling to predict shelf life .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the cyclopentene ring’s reactivity in Diels-Alder or Michael addition reactions?

  • Mechanistic Study : Perform kinetic isotope effect (KIE) experiments and computational modeling (DFT) to map transition states. Compare reaction rates with non-nitrated analogs .
  • Contradiction Resolution : Address discrepancies in regioselectivity reports by testing solvent polarity (e.g., THF vs. DMSO) and electrophile hardness .

Q. What explains contradictory data on the catalytic hydrogenation of this compound to cyclopentylamine derivatives?

  • Variable Testing : Systematically alter catalyst loading (Pd/C vs. Raney Ni), H2 pressure, and solvent (polar protic vs. aprotic). Monitor intermediates via in-situ FTIR .
  • Statistical Analysis : Use response surface methodology (RSM) to identify interaction effects between variables .

Q. Can this compound serve as a precursor for novel heterocycles, and what methodological pitfalls hinder scalability?

  • Synthetic Exploration : Test cycloaddition reactions with azides or diazo compounds. Quantify side reactions (e.g., nitro group reduction) under varying pH and temperature .
  • Troubleshooting : Address low yields by isolating reactive intermediates or employing flow chemistry to control exothermic steps .

Q. How do steric and electronic effects in this compound impact its supramolecular interactions (e.g., host-guest binding)?

  • Experimental Design : Use X-ray crystallography to resolve 3D structure and non-covalent interactions. Pair with ITC (isothermal titration calorimetry) to quantify binding thermodynamics .
  • Computational Validation : Compare experimental data with MD simulations (AMBER/CHARMM force fields) .

Methodological Best Practices

  • Reproducibility : Document solvent batch, catalyst activation steps, and inert atmosphere protocols to mitigate variability .
  • Data Contradictions : Apply Bradford Hill criteria to assess causality in conflicting results (e.g., dose-response consistency, temporality) .
  • Literature Review : Use SciFinder and Reaxys to map prior synthetic routes, ensuring novelty by cross-referencing patents and non-English journals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.